N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15Cl2N3O2S and its molecular weight is 384.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Anticonvulsant Activity
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives have been synthesized and evaluated for their affinity to GABAergic biotargets, with the aim of estimating their anticonvulsant activity using a PTZ-induced seizures model in mice. This research highlighted the pharmacophore role of the cyclic amide fragment in the manifestation of anticonvulsant activity. Despite the lack of significant anticonvulsant activity in the synthesized substances, this study established the importance of the NHCO cyclic fragment in anticonvulsant activity and recommended the docking methodology for optimizing screening models for anticonvulsant drugs (El Kayal et al., 2022).
Structural Aspects and Properties of Related Compounds
The structural aspects of two amide-containing isoquinoline derivatives have been studied, revealing insights into their gelation and crystalline properties upon treatment with various mineral acids. This research contributes to the understanding of how structural modifications in similar compounds can influence their physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Evaluation
A series of N-substituted derivatives of a similar compound has been synthesized and evaluated for their antibacterial and anti-enzymatic potential, highlighting the chemical versatility and potential pharmacological applications of compounds within this chemical class. This work underscores the multifunctional moieties' contribution to the biological activity of such compounds, offering insights into their potential therapeutic uses (Nafeesa et al., 2017).
Cytotoxic Evaluation of Quinazolinone-Oxadiazole Conjugates
The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their evaluation for cytotoxic effects against cancer cell lines have been explored, revealing the potential of such compounds in cancer therapy. This research demonstrates the utility of structurally related compounds in developing new anticancer agents, with specific derivatives showing notable cytotoxic activity (Hassanzadeh et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have been conducted, revealing remarkable antibacterial and antifungal activities. This research further supports the exploration of quinazolinone derivatives for antimicrobial applications, showcasing the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2010).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-6-5-9(7-12(11)18)19-14(22)8-24-15-10-3-1-2-4-13(10)20-16(23)21-15/h5-7H,1-4,8H2,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSVMIMKUHRUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.